molecular formula C17H17ClN2 B10794051 Rac-3'-(3-chlorophenyl)deschloroepibatidine dihydrochloride

Rac-3'-(3-chlorophenyl)deschloroepibatidine dihydrochloride

Cat. No.: B10794051
M. Wt: 284.8 g/mol
InChI Key: NQAZAJCJFXHLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride: is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) ligands. It is structurally related to epibatidine, a potent nAChR agonist derived from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This compound has been studied for its potential pharmacological properties, particularly in relation to its binding affinity and activity at various nAChR subtypes .

Preparation Methods

The synthesis of rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride involves several steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride has been extensively studied for its scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of nAChR ligands.

    Biology: The compound is used to investigate the role of nAChRs in various biological processes, including neurotransmission and signal transduction.

    Medicine: Research has explored its potential therapeutic applications in treating neurological disorders, pain management, and addiction.

    Industry: The compound is used in the development of new pharmacological agents targeting nAChRs.

Mechanism of Action

The mechanism of action of rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride involves its interaction with nAChRs. The compound binds to the receptor sites, modulating their activity. It has been shown to have high affinity for the α4β2 and α7 subtypes of nAChRs. By binding to these receptors, the compound can influence neurotransmitter release and neuronal excitability, leading to various pharmacological effects .

Comparison with Similar Compounds

rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride is compared with other similar compounds, such as:

The uniqueness of rac-3’-(3-chlorophenyl)deschloroepibatidine dihydrochloride lies in its specific binding properties and potential for reduced toxicity compared to epibatidine.

Properties

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C17H17ClN2/c18-14-3-1-2-11(7-14)12-6-13(10-19-9-12)16-8-15-4-5-17(16)20-15/h1-3,6-7,9-10,15-17,20H,4-5,8H2

InChI Key

NQAZAJCJFXHLDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C3=CN=CC(=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.